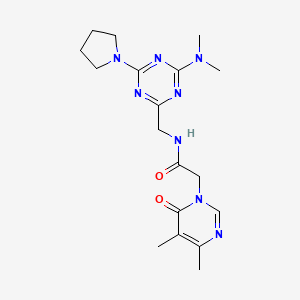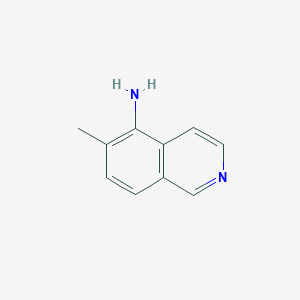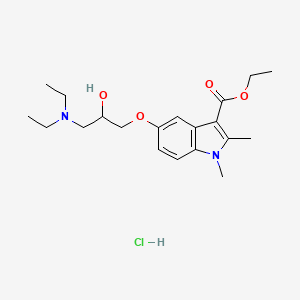
(4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling point, density, solubility, and acidity. For this compound, the predicted boiling point is 799.1±60.0 °C and the predicted density is 1.40±0.1 g/cm3 .
Applications De Recherche Scientifique
Molecular Interactions and Pharmacophore Modeling
Research on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has focused on their interactions with cannabinoid receptors, offering insights into the conformational preferences and pharmacophore modeling for CB1 receptor ligands. This research contributes to understanding the structural requirements for receptor binding and activity, which could inform the design of compounds with specific pharmacological properties (Shim et al., 2002).
Structural and Theoretical Studies
Investigations into compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have elucidated their crystal structures, showcasing intermolecular interactions and the stability of these structures under various conditions. These studies, employing techniques such as X-ray diffraction and density functional theory (DFT), provide a foundation for understanding the structural characteristics that influence the properties and reactivity of related compounds (Karthik et al., 2021).
Synthesis and Antimicrobial Activity
Research on pyrazoline derivatives, including those with a structure resembling (4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone, has explored their synthesis and potential antimicrobial activity. These studies provide insights into synthetic strategies and the biological activities of such compounds, informing future research on their possible applications in medicinal chemistry (Mumtaz et al., 2015).
Corrosion Inhibition
Another aspect of research has been the evaluation of pyrazole derivatives as corrosion inhibitors for metals in aggressive environments. Such studies highlight the potential application of structurally related compounds in protecting materials, extending their application beyond pharmacology into materials science (Yadav et al., 2015).
Orientations Futures
Mécanisme D'action
Mode of Action
Based on its structural features, it can be hypothesized that it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Given the lack of specific target identification and mechanistic understanding, it is challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Therefore, its bioavailability, distribution, metabolism, and excretion profiles remain unknown .
Result of Action
Without specific knowledge of its target and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone. Without specific experimental data, it is challenging to provide a detailed discussion on this topic .
Propriétés
IUPAC Name |
[4-(phenylmethoxymethyl)piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(22-15-21(24-25-22)20-9-5-2-6-10-20)26-13-11-19(12-14-26)17-28-16-18-7-3-1-4-8-18/h1-10,15,19H,11-14,16-17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIYAYCLGOPXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2681372.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B2681374.png)

![3-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B2681376.png)
![2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2681378.png)
![7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2681380.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2681382.png)

![3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2681388.png)
![4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2681389.png)
![ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2681390.png)